Technical Whitepaper: Indeno[1,2-c]pyrazol-4(1H)-one (CAS 800379-51-5)
Technical Whitepaper: Indeno[1,2-c]pyrazol-4(1H)-one (CAS 800379-51-5)
Scaffold Analysis, Synthetic Methodologies, and Therapeutic Applications
Executive Summary
Indeno[1,2-c]pyrazol-4(1H)-one (CAS 800379-51-5) represents a privileged tricyclic scaffold in medicinal chemistry, characterized by the fusion of an indanone moiety with a pyrazole ring.[1][2][3][4][5][6][7][8] This planar, rigid heteroaromatic system serves as a bioisostere for purines and flavonoids, enabling it to interact promiscuously yet potently with ATP-binding pockets of various kinases (e.g., EGFR, CDKs, CHK1). This guide provides a comprehensive technical analysis of the molecule, focusing on regioselective synthesis, physicochemical properties, and its role as a template for developing next-generation antineoplastic and antimicrobial agents.
Chemical Identity & Physicochemical Profile
The core structure, defined by the formula C₁₀H₆N₂O , features a conjugated ketone at the C4 position, which is critical for hydrogen bonding interactions within enzyme active sites.
| Property | Specification |
| CAS Number | 800379-51-5 |
| IUPAC Name | 1H-Indeno[1,2-c]pyrazol-4-one |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Physical State | Solid (typically yellow to orange crystals) |
| Solubility | Low in water; soluble in DMSO, DMF, hot ethanol |
| Key Functional Groups | |
| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 1H is generally thermodynamically preferred in the unsubstituted state.[7] |
Synthetic Methodologies
The synthesis of Indeno[1,2-c]pyrazol-4(1H)-one and its derivatives is primarily achieved through the cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines. The choice of conditions dictates the regioselectivity (1H vs. 2H isomer formation).
Core Synthetic Pathway: The Knoevenagel-Cyclization Route
This method is preferred for its atom economy and ability to generate diverse analogues by varying the hydrazine substituent.
Reaction Mechanism:
-
Condensation: 2-Acetyl-1,3-indanedione (or 2-formyl equivalents) reacts with hydrazine.[5]
-
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon.
-
Dehydration: Elimination of water to aromatize the pyrazole ring.
Regioselectivity Note: When using substituted hydrazines (e.g., phenylhydrazine), a mixture of regioisomers (N1-substituted vs. N2-substituted) is formed. The N1-isomer is often the major product under acidic conditions due to the electronic bias of the intermediate enol ether.
Visualization: Synthetic Workflow
Figure 1: General synthetic pathway for the construction of the indeno-pyrazole scaffold via acid-catalyzed cyclocondensation.
Biological Applications & Mechanism of Action[9]
The Indeno[1,2-c]pyrazol-4(1H)-one scaffold is a validated pharmacophore in oncology and infectious disease research.
3.1 Kinase Inhibition (Oncology)
The planar tricyclic structure mimics the adenine ring of ATP.
-
Target: Cyclin-Dependent Kinases (CDK2, CDK4), EGFR, and CHK1.
-
Mechanism: The C4-carbonyl acts as a hydrogen bond acceptor for the hinge region of the kinase, while the pyrazole NH (or N-substituent) interacts with the hydrophobic back pocket.
-
SAR Insight: Substitution at the C3 position (e.g., with aryl groups) enhances potency by engaging the "gatekeeper" residue in the kinase pocket.
3.2 Antimicrobial & Metabolic Activity
Derivatives have shown efficacy against:
-
Bacteria/Fungi: Disruption of cell wall synthesis or DNA gyrase inhibition.
-
Diabetes: Inhibition of
-glucosidase and -amylase, regulating post-prandial glucose levels.
Visualization: Kinase Signaling Blockade
Figure 2: Mechanism of action showing competitive inhibition of Receptor Tyrosine Kinases (RTKs) by the scaffold, leading to apoptosis.
Experimental Protocols
Protocol A: Synthesis of Indeno[1,2-c]pyrazol-4(1H)-one
Rationale: This protocol utilizes the reaction between 2-acetyl-1,3-indanedione and hydrazine hydrate.[4][5][7]
Materials:
-
2-Acetyl-1,3-indanedione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid (Catalytic amount)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 2-acetyl-1,3-indanedione in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 12 mmol of hydrazine hydrate while stirring at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Isolation: Cool the reaction mixture to
C. The product typically precipitates as a solid. -
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF to yield the pure compound.
Validation Criteria:
-
NMR: Appearance of pyrazole singlet (~8.0 ppm) and disappearance of acetyl methyl protons (if cyclized to methyl derivative) or shift in aromatic region.
-
IR: Disappearance of one carbonyl peak (indanedione has two split peaks; product has one conjugated ketone peak ~1680-1700 cm⁻¹).
Protocol B: In Vitro Kinase Inhibition Assay (General)
Rationale: To verify the biological activity of the synthesized scaffold against a target kinase (e.g., CDK2).
-
Preparation: Prepare 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Serially dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix kinase enzyme, peptide substrate, and test compound in a 384-well plate. Incubate for 15 mins at RT.
-
Initiation: Add ATP (at
concentration) to start the reaction. -
Detection: After 60 mins, add detection reagent (e.g., ADP-Glo™). Read luminescence.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
References
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022.[4][5][7] Link
-
Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones. Medicinal Chemistry Research, 2020.[1] Link
-
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Molecules, 2022.[9] Link
-
Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 1989. Link
-
Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening. ACG Publications, 2014. Link
Sources
- 1. Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2- c]pyrazol-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1<i>H</i>)-one - ProQuest [proquest.com]
- 6. Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. achmem.com [achmem.com]
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